Cas no 13745-86-3 (10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene)
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Chemical and Physical Properties
Names and Identifiers
-
- 11-Chlorodibenzo[b,f][1,4]thiazepine
- 11-Chloro-dibenzo[b,f][1,4]thiazepine
- 11-Chloro-dibenzo[b,f][1,4]thiazepine Discontinued (unstable)
- 11-Chloro-dibenzo[b,f][1,4]thiazepine Discontinued (unstable)
- 6-chlorobenzo[b][1,4]benzothiazepine
- Quetiapine DBTC IMpurity
- 11-cholro-dibanzo(b,f)[1,4]thiazepine
- 11-CHLORODIBENZO[B,F]-[1,4]THIAZEPINE
- DIBENZO[B,F][1,4]THIAZEPINE, 11-CHLORO-
- Quetiapine IMpurity F(Quetiapine IMpurity 2)
- 11-Chloro-dibenzo[b,f][1,4]thiazepine (unstable)
- 11-Piperazin-1-Yl-Dibenzo-B,F-1,4ThiazepinDihydrochloride
- Quetiapine IMpurity F (11-Chlorodibenzo[b,f][1,4]thiazepine)
- PubChem19938
- MLS004820230
- DIB002
- ZFOZNNFYECYUQB-UHFFFAOYSA-N
- 11-chlorodibenzo[b,f][1,4]-thiazepine
- 6-chloranylbenzo[b][1,4]benzothiazepine
- 11-chlorodibenzo [b,f][1,4]thiazepine
- R462
- SMR003523800
- Dibenzo[b,f][1,4]th
- 10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene
- A807256
- DTXSID70442155
- MFCD07782128
- AC-5342
- FT-0654690
- EN300-103116
- AKOS015901404
- 11 -chloro-dibenzo[b,f][1,4]thiazepine
- CS-W005837
- SCHEMBL8470
- GKL3VNL5B7
- C72504
- AS-63960
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene
- 13745-86-3
- (E)-11-chlorodibenzo[b,f][1,4]thiazepine
- DB-049935
-
- MDL: MFCD07782128
- Inchi: 1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
- InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC=CC=2SC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 245.00700
- Monoisotopic Mass: 245.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 37.7
Experimental Properties
- PSA: 37.66000
- LogP: 3.90390
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043504-250mg |
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13745-86-3 | 95% | 250mg |
£106.00 | 2022-03-01 | |
| Fluorochem | 043504-1g |
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13745-86-3 | 95% | 1g |
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| Alichem | A019097808-1g |
11-Chlorodibenzo[b,f][1,4]thiazepine |
13745-86-3 | 95% | 1g |
324.21 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME454-100mg |
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13745-86-3 | 95+% | 100mg |
634CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME454-250mg |
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene |
13745-86-3 | 95+% | 250mg |
1399CNY | 2021-05-07 | |
| eNovation Chemicals LLC | K09628-100g |
11-Chloro-dibenzo[b,f][1,4]thiazepine |
13745-86-3 | 97% | 100g |
$1800 | 2024-06-05 | |
| eNovation Chemicals LLC | K09628-500g |
11-Chloro-dibenzo[b,f][1,4]thiazepine |
13745-86-3 | 97% | 500g |
$4800 | 2024-06-05 | |
| eNovation Chemicals LLC | Y0985534-5g |
11-Chlorodibenzo[b,f][1,4]thiazepine |
13745-86-3 | 95% | 5g |
$1000 | 2024-08-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME454-50mg |
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene |
13745-86-3 | 95+% | 50mg |
248.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME454-200mg |
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene |
13745-86-3 | 95+% | 200mg |
630.0CNY | 2021-07-14 |
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Suppliers
10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 10-chloro-2-thia-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaene
CAS No. 13745-86-3: 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene – A Multifunctional Scaffold in Pharmaceutical Innovation
CAS No. 13745-86-3, also known as 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene, represents a unique class of heterocyclic compounds with a complex molecular architecture. This compound features a tricyclic framework with a thia (sulfur-containing) and aza (nitrogen-containing) ring system, which is pivotal for its chemical stability and functional versatility. The 10-chloro substituent at the terminal position introduces additional reactivity, making it a promising candidate for targeted drug development. Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, opening new avenues for its application in pharmaceutical and medicinal chemistry.
Structurally, the 10-chloro-2-thia-9-azatricyclo core is characterized by its pentadeca-1(15),3,5,7,9,11,13-heptaene backbone, which consists of seven conjugated double bonds. This unique arrangement allows the molecule to exhibit photophysical properties that are highly relevant for photoresponsive drug delivery systems. The thia and aza heteroatoms within the ring system contribute to the molecule's ability to form hydrogen bonds, enhancing its interaction with biological targets. These structural features have been extensively studied in recent years, with a focus on their potential to modulate cellular signaling pathways.
Recent research has highlighted the 10-chloro-2-thia-9-azatricyclo scaffold's potential as a drug candidate for treating neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective neuroprotective activity against amyloid-beta-induced toxicity in neuronal cell models. The mechanism of action involves the modulation of mitochondrial dysfunction and the inhibition of oxidative stress, which are key pathological features of Alzheimer's disease. This discovery has sparked significant interest in the pharmaceutical industry, as it offers a novel approach to address the unmet medical needs in neurodegenerative conditions.
Another groundbreaking application of CAS No. 13745-86-3 lies in its potential as a photodynamic therapy (PDT) agent. A 2024 study in Advanced Materials reported that the 10-chloro-2-thia-9-azatricyclo derivative can generate reactive oxygen species (ROS) upon light irradiation, effectively targeting cancerous cells while sparing healthy tissue. The pentadeca-1(15),3,5,7,9,11,13-heptaene backbone plays a crucial role in this process, as its conjugated system enables efficient energy transfer and electron excitation. This property makes the compound a compelling candidate for non-invasive cancer treatment strategies.
In addition to its therapeutic potential, the 10-chloro-2-thia-9-azatricyclo scaffold has shown promise in antimicrobial applications. A 2023 study in Antimicrobial Agents and Chemotherapy revealed that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The thia and aza heterocycles are believed to disrupt bacterial cell membranes, leading to membrane permeabilization and cell death. These findings underscore the compound's potential as a new class of antimicrobial agents in the face of rising antibiotic resistance.
From a synthetic perspective, the 10-chloro-2-thia-9-azatricyclo compound has been successfully synthesized using asymmetric catalysis and click chemistry techniques. These methods allow for the precise control of stereochemistry and functional group placement, which are critical for optimizing the compound's biological activity. The development of scalable synthetic routes has also been a focus of recent research, with the goal of enabling large-scale production for clinical trials and commercial applications.
Despite its promising properties, the 10-chloro-2-thia-9-azatricyclo compound faces challenges related to bioavailability and metabolic stability. A 2023 study in Drug Metabolism and Disposition identified several metabolic pathways that could lead to rapid degradation of the compound in vivo. To address this, researchers are exploring prodrug strategies and chemical modifications to enhance its pharmacokinetic profile. These efforts are essential for translating the compound from the laboratory to clinical settings.
The 10-chloro-2-thia-9-azatricyclo scaffold exemplifies the power of structure-based drug design in modern pharmaceutical research. Its unique molecular architecture provides a versatile platform for developing drugs with targeted biological activity. As research continues to uncover new applications for this compound, it is likely to play a significant role in the next generation of therapeutic agents. The ongoing exploration of its chemical properties and biological functions will undoubtedly contribute to advancements in medicine and drug discovery.
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